molecular formula C15H24 B11936330 1,2-Ditert-butyl-4-methylbenzene CAS No. 103391-77-1

1,2-Ditert-butyl-4-methylbenzene

Cat. No.: B11936330
CAS No.: 103391-77-1
M. Wt: 204.35 g/mol
InChI Key: NFVRFNJUNZNKTA-UHFFFAOYSA-N
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Description

1,2-Ditert-butyl-4-methylbenzene is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are substituted on the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ditert-butyl-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methylbenzene (toluene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Ditert-butyl-4-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ditert-butyl-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ditert-butyl-4-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s bulky tert-butyl groups influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of microbial growth or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ditert-butyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of two bulky tert-butyl groups and a methyl group on the benzene ring enhances its stability and reactivity, making it valuable in various applications .

Properties

CAS No.

103391-77-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,2-ditert-butyl-4-methylbenzene

InChI

InChI=1S/C15H24/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3

InChI Key

NFVRFNJUNZNKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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